3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide
Description
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative characterized by a tetrahydrothiophene ring (a saturated five-membered sulfur heterocycle) with two sulfonyl oxygen atoms (1,1-dioxide group) and a 1-aminocyclobutyl substituent at the 3-position. This compound belongs to the broader class of thiophene 1,1-dioxides, which are notable for their synthetic versatility and applications in pharmaceuticals, agrochemicals, and materials science . The aminocyclobutyl moiety introduces steric and electronic effects that may enhance its reactivity or biological activity compared to simpler derivatives.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H15NO2S/c9-8(3-1-4-8)7-2-5-12(10,11)6-7/h7H,1-6,9H2 |
InChI Key |
YNQGYNBSQWWLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2CCS(=O)(=O)C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophenes to form thiophene 1,1-dioxides . The synthesis typically starts with the preparation of tetrahydrothiophene, which is then oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield the 1,1-dioxide derivative. The aminocyclobutyl group can be introduced through nucleophilic substitution reactions involving suitable aminating agents.
Industrial Production Methods
Industrial production of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide may involve bulk synthesis techniques, including continuous flow processes and large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other lower oxidation state forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminocyclobutyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrothiophene derivatives, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The aminocyclobutyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide, highlighting their molecular features, applications, and distinguishing properties:
Key Comparative Analyses
Thermochemical and Solubility Properties
- Sulfolane (tetrahydrothiophene 1,1-dioxide) exhibits high thermal stability (melting point: 27.5°C) and is widely used as a polar aprotic solvent. Its partition coefficient (β∞ = 29.5) makes it effective in separating aromatic compounds from aliphatic mixtures .
- 3-Methylsulfolane demonstrates improved solubility in ionic liquids, enhancing its utility in high-temperature energy storage systems .
- Amino Derivatives (e.g., 3-aminotetrahydrothiophene 1,1-dioxide HCl) show increased polarity and water solubility due to the amino group, making them suitable for aqueous-phase reactions or drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
